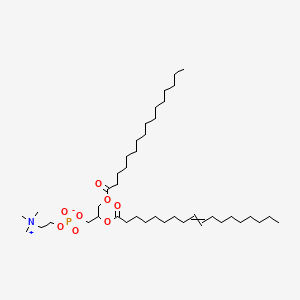
N-(3-Hydroxybenzyl)adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Hydroxybenzyl)adenosine: is a compound that has garnered interest due to its potential therapeutic applications, particularly in neurodegenerative diseases. It is a derivative of adenosine, a nucleoside that plays a crucial role in various physiological processes. The compound is characterized by the presence of a hydroxybenzyl group attached to the adenosine molecule, which enhances its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxybenzyl)adenosine typically involves the reaction of adenosine with 3-hydroxybenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using chromatographic techniques to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-Hydroxybenzyl)adenosine undergoes various chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in modulating biological pathways, particularly those involving adenosine receptors.
Wirkmechanismus
The mechanism of action of N-(3-Hydroxybenzyl)adenosine involves its interaction with adenosine receptors, particularly the A2A receptor. By binding to these receptors, the compound modulates various signaling pathways, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent activation of downstream effectors. This results in neuroprotective effects, including the reduction of oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
N6-(4-Hydroxybenzyl)adenosine: Another derivative of adenosine with similar neuroprotective properties.
N6-(3-Methoxybenzyl)adenosine: A compound with a methoxy group instead of a hydroxy group, showing different pharmacological profiles.
Uniqueness: N-(3-Hydroxybenzyl)adenosine is unique due to its specific interaction with adenosine receptors and its ability to modulate multiple signaling pathways. This makes it a promising candidate for the treatment of neurodegenerative diseases, offering advantages over other similar compounds in terms of efficacy and safety .
Eigenschaften
Molekularformel |
C17H19N5O5 |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-5-[6-[(3-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H19N5O5/c23-6-11-13(25)14(26)17(27-11)22-8-21-12-15(19-7-20-16(12)22)18-5-9-2-1-3-10(24)4-9/h1-4,7-8,11,13-14,17,23-26H,5-6H2,(H,18,19,20) |
InChI-Schlüssel |
CMTVBCOBYCGDJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B13398984.png)



![(2S,3R)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-(benzyloxy)butanoic Acid](/img/structure/B13399005.png)
![1-Naphthalenemethanamine, 5,6,7,8-tetrahydro-I+/--methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-](/img/structure/B13399009.png)



![N-Fmoc-S-[(acetylamino)methyl]-L-cysteine](/img/structure/B13399045.png)


